molecular formula C16H20N2O3S B272586 N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide

Cat. No. B272586
M. Wt: 320.4 g/mol
InChI Key: KIYVJQNRDAPXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide, also known as SBD or SBDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various areas of scientific research.

Mechanism of Action

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding results in the formation of a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is the basis for its potential use in the treatment of glaucoma.
Biochemical and physiological effects:
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, decrease the activity of carbonic anhydrase, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its potential use as a fluorescent probe for imaging and detection of biological molecules, and its potential use in the treatment of various diseases. The limitations of using N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide. These include further studies on its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. There is also a need for further research on its potential use as a fluorescent probe for imaging and detection of biological molecules. Additionally, there is a need for further research on its safety and efficacy in humans to determine its potential use as a therapeutic agent.

Synthesis Methods

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide is synthesized using various methods, including the reaction of N-benzyl-5-nitro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a reducing agent such as palladium on carbon or Raney nickel. Another method involves the reaction of N-benzyl-5-chloro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.

Scientific Research Applications

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been extensively studied for its potential use in various scientific research areas. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.

properties

Product Name

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-18(2)14-9-10-15(21-3)16(11-14)22(19,20)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3

InChI Key

KIYVJQNRDAPXQR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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